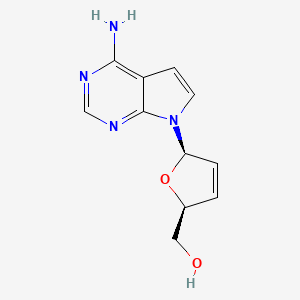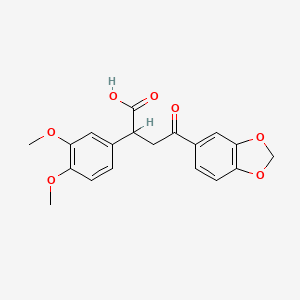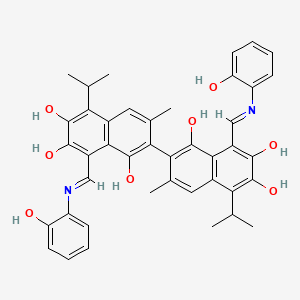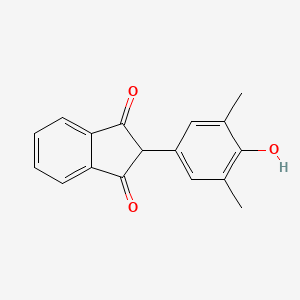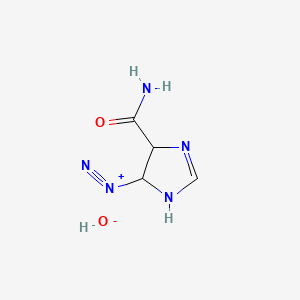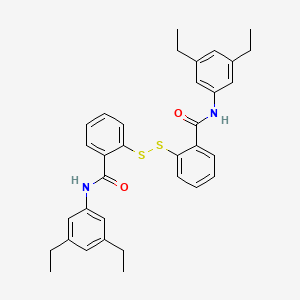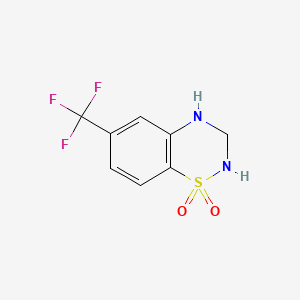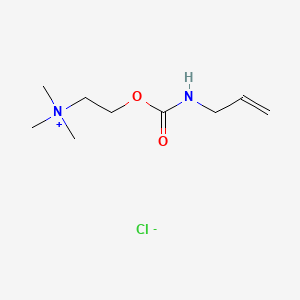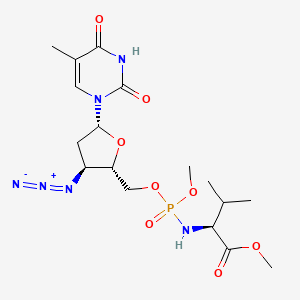
5'MeOValPO3(Me)AZT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine is a synthetic compound derived from azidothymidine, a nucleoside analog reverse-transcriptase inhibitor. Azidothymidine is primarily known for its use in the treatment of human immunodeficiency virus (HIV) infections. The modification of azidothymidine with methoxyvalyl and phosphoryl groups aims to enhance its pharmacokinetic properties and therapeutic efficacy.
Méthodes De Préparation
The synthesis of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine involves several steps:
Starting Material: The synthesis begins with azidothymidine.
Methoxyvalylation: Azidothymidine is reacted with methoxyvalyl chloride in the presence of a base such as triethylamine to introduce the methoxyvalyl group.
Phosphorylation: The methoxyvalylated azidothymidine is then phosphorylated using phosphoryl chloride or a similar reagent under controlled conditions to obtain the final compound.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives of azidothymidine with modified functional groups.
Applications De Recherche Scientifique
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on nucleoside analog reverse-transcriptase inhibitors and their mechanisms of action.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV.
Industry: The compound is explored for its potential in developing new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine involves its conversion to the active triphosphate form within the cell. This active form inhibits the activity of HIV reverse transcriptase by acting as a chain terminator during viral DNA synthesis. The incorporation of the compound into the growing DNA chain prevents further elongation, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral RNA template.
Comparaison Avec Des Composés Similaires
5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine is compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (Azidothymidine): The parent compound, known for its use in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyadenosine: A compound with comparable mechanisms of action and therapeutic applications.
The uniqueness of 5’-Methoxyvalylphosphoryl(Methyl)Azidothymidine lies in its enhanced pharmacokinetic properties and potential for improved therapeutic efficacy due to the modifications introduced in its structure.
Propriétés
Numéro CAS |
133252-95-6 |
|---|---|
Formule moléculaire |
C17H27N6O8P |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H27N6O8P/c1-9(2)14(16(25)28-4)21-32(27,29-5)30-8-12-11(20-22-18)6-13(31-12)23-7-10(3)15(24)19-17(23)26/h7,9,11-14H,6,8H2,1-5H3,(H,21,27)(H,19,24,26)/t11-,12+,13+,14-,32?/m0/s1 |
Clé InChI |
QMKMWMAUEGXEAV-QJXKVZGKSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C(C)C)C(=O)OC)OC)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C(C)C)C(=O)OC)OC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
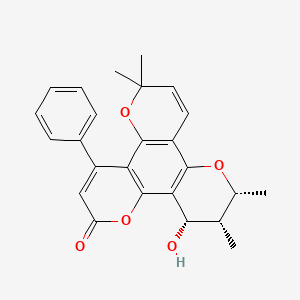
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

